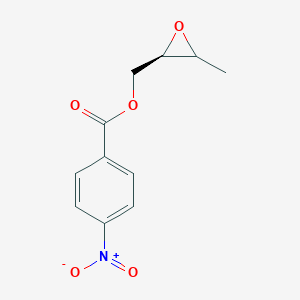

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

Description

Propriétés

IUPAC Name |

[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBTVFBOTFDPTA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106268-96-6 | |

| Record name | (R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106268-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate (CAS No. 106268-96-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, with the Chemical Abstracts Service (CAS) number 106268-96-6 , is a chiral epoxide of significant interest in the pharmaceutical industry.[1][2] Its stereochemically defined structure makes it a crucial building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and its pivotal application in the production of the anti-tuberculosis drug, Delamanid.

Physicochemical Properties and Structure

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is an aromatic heterocyclic compound characterized by a chiral epoxide ring.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 106268-96-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1][2] |

| Molecular Weight | 237.21 g/mol | [1][2] |

| Appearance | White solid (typical) | |

| Storage | 4°C | [2] |

| SMILES | O=[O-] | [2] |

The molecular structure features a tertiary stereocenter at the C2 position of the oxirane ring, which is critical for its utility in enantioselective synthesis.

Synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

The synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a two-step process that begins with the enantioselective epoxidation of an achiral allylic alcohol, followed by an esterification reaction. This pathway ensures the correct stereochemistry of the final product, which is essential for its biological activity in downstream applications.

Step 1: Enantioselective Epoxidation of 2-Methyl-2-propen-1-ol

The first step involves the asymmetric epoxidation of 2-methyl-2-propen-1-ol to produce the chiral intermediate, (R)-(2-methyloxiran-2-yl)methanol. The Sharpless asymmetric epoxidation is a well-established and highly effective method for this transformation, utilizing a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand.[3][4][5]

Reaction:

Caption: Sharpless asymmetric epoxidation workflow.

Experimental Protocol:

-

To a stirred solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20°C, add 2-methyl-2-propen-1-ol.

-

Add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture while maintaining the temperature at -20°C.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-(2-methyloxiran-2-yl)methanol. The crude product is then purified by column chromatography.

The use of (+)-DET as the chiral ligand selectively produces the (R)-enantiomer of the epoxide. This step is critical as the stereochemistry of the final product is determined here.

Step 2: Esterification of (R)-(2-Methyloxiran-2-yl)methanol

The second step is the esterification of the chiral alcohol, (R)-(2-methyloxiran-2-yl)methanol, with 4-nitrobenzoyl chloride to yield the final product. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction:

Caption: Esterification reaction workflow.

Experimental Protocol:

-

Dissolve (R)-(2-methyloxiran-2-yl)methanol in a suitable aprotic solvent, such as dichloromethane or diethyl ether.

-

Add a stoichiometric amount of a non-nucleophilic base, like triethylamine.

-

Cool the mixture in an ice bath and add 4-nitrobenzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzoate.

Characterization

The structure and purity of the synthesized (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate should be confirmed using various analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 8.2-8.4 ppm, methylene protons adjacent to the ester at approximately 4.5 ppm, epoxide protons, and the methyl group protons. |

| ¹³C NMR | Carbonyl carbon of the ester around 164 ppm, aromatic carbons, and carbons of the epoxide ring and the methyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (237.21 g/mol ). |

| Chiral HPLC | A single peak indicating high enantiomeric purity. |

Application in Drug Development: Synthesis of Delamanid

A primary and highly significant application of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is its use as a key chiral intermediate in the synthesis of Delamanid.[2][6] Delamanid is a nitro-dihydro-imidazooxazole derivative used for the treatment of multidrug-resistant tuberculosis (MDR-TB).[7] It functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

The synthesis of Delamanid involves the reaction of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate with a substituted phenoxypiperidine derivative, followed by a series of transformations to construct the final bicyclic nitroimidazole structure. The (R)-stereochemistry of the epoxide is crucial for the desired pharmacological activity of Delamanid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2020223267A1 - (r)-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chiral building block of significant interest in synthetic organic chemistry, particularly in the pharmaceutical industry. Its rigid stereochemistry and the presence of two reactive functional groups—an epoxide and a p-nitrobenzoate ester—make it a versatile intermediate for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic approaches, and key safety considerations. While direct experimental data for this specific compound is not extensively available in public literature, this document compiles information from established synthetic methodologies and data from closely related analogs to provide a robust and practical resource for researchers.

Core Molecular Structure and Physicochemical Properties

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate possesses a well-defined three-dimensional structure that is key to its utility in asymmetric synthesis. The molecule incorporates a tertiary substituted chiral epoxide ring, which offers a site for stereospecific nucleophilic attack, and a p-nitrobenzoate group, which can serve as a leaving group or be chemically modified.

Table 1: Physicochemical Properties of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

| Property | Value | Source |

| CAS Number | 106268-96-6 | [1] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area (TPSA) | 81.97 Ų | [1] |

| logP (calculated) | 1.5405 | [1] |

Figure 2: Proposed synthetic pathway via Sharpless Asymmetric Epoxidation.

Protocol: Sharpless Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve titanium(IV) isopropoxide and (+)-diethyl tartrate (for the (R)-epoxide) in anhydrous dichloromethane at -20 °C.

-

Substrate Addition: Add 2-methyl-2-propen-1-ol to the catalyst mixture.

-

Epoxidation: Add tert-butyl hydroperoxide (t-BuOOH) dropwise while maintaining the temperature at -20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. The mixture is then warmed to room temperature and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (R)-2-methylglycidol.

Protocol: Esterification of (R)-2-Methylglycidol

-

Reactant Mixture: In a round-bottom flask, dissolve (R)-2-methylglycidol, 4-nitrobenzoic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

-

Coupling Agent Addition: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target compound.

Kinetic Resolution Approach

An alternative strategy involves the kinetic resolution of a racemic mixture of 2-methylglycidol or a derivative. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving terminal epoxides using a chiral (salen)Co(III) catalyst and water as the nucleophile. [3][4][5][6]This would provide access to the enantiopure (R)-2-methylglycidol, which can then be esterified as described above.

Figure 3: Proposed synthetic pathway via Hydrolytic Kinetic Resolution.

Protocol: Jacobsen Hydrolytic Kinetic Resolution of Racemic 2-Methylglycidol

-

Reaction Setup: To a mixture of racemic 2-methylglycidol and the chiral (R,R)-(salen)Co(III)OAc catalyst, add water (typically 0.5-0.6 equivalents relative to the racemate).

-

Reaction: Stir the mixture at room temperature. The reaction progress and enantiomeric excess (ee) of the remaining epoxide can be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Isolation: Once the desired ee is achieved, the unreacted (R)-2-methylglycidol can be isolated from the diol byproduct by distillation or column chromatography.

Mitsunobu Reaction for Esterification

The Mitsunobu reaction is an alternative to DCC coupling for the esterification step. It allows for the condensation of an alcohol and a carboxylic acid under mild conditions with inversion of configuration at the alcohol's stereocenter. [7][8][9][10]Therefore, to obtain the (R)-ester, one would start with (S)-2-methylglycidol.

Protocol: Mitsunobu Esterification of (S)-2-Methylglycidol

-

Reactant Mixture: In a flame-dried flask under an inert atmosphere, dissolve (S)-2-methylglycidol, 4-nitrobenzoic acid, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

-

Azodicarboxylate Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Purification: Concentrate the reaction mixture and purify by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.

Chemical Reactivity and Mechanistic Considerations

The reactivity of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is dominated by the electrophilic nature of the epoxide ring and the ester functionality.

-

Epoxide Ring-Opening: The strained three-membered ring is susceptible to nucleophilic attack. Under basic or neutral conditions, the attack will preferentially occur at the less substituted carbon of the epoxide (SN2 mechanism). In acidic conditions, the reaction may proceed through a more SN1-like mechanism with attack at the more substituted carbon due to stabilization of the partial positive charge.

-

Ester Group Reactivity: The p-nitrobenzoate group can undergo hydrolysis under acidic or basic conditions to regenerate the corresponding alcohol. It can also be a target for other nucleophilic acyl substitution reactions.

Safety and Handling

Appropriate safety precautions must be taken when handling (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate and its precursors.

-

Hazard Statements: Commercial suppliers indicate that this compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [2]* Energetic Nature: The related compound, (R)-(2-methyloxiran-2-yl)methyl-4-nitrobenzenesulfonate, has been described as "highly energetic". [11]Given the presence of the nitro group, caution should be exercised with (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, particularly when heating or subjecting it to shock.

-

General Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Applications in Drug Development

Chiral epoxides are valuable intermediates in the synthesis of numerous pharmaceutical agents. The (R)-configuration of the epoxide in the title compound makes it a specific building block for accessing particular stereoisomers of target molecules. While direct applications of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. The related (S)-sulfonate analog is a known intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis, highlighting the importance of this class of chiral building blocks.

Conclusion

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chiral synthetic intermediate with significant potential in organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals. Although detailed experimental data for this specific compound is sparse in the literature, its synthesis can be reliably achieved through well-established asymmetric methods such as the Sharpless epoxidation or kinetic resolution, followed by standard esterification procedures. Its reactivity is primarily centered on the electrophilic epoxide ring, allowing for a range of stereospecific transformations. As with any nitro-containing compound, appropriate safety measures should be strictly followed. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this valuable chiral building block.

References

-

Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

-

Organic Syntheses. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. [Link]

- Hachicha, M., Nasri, R., Zid, M. F., & Mrabet, H. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry.

-

Wikipedia. Sharpless epoxidation. [Link]

- Setnička, V., et al. (2024). Chiral separation and spectroscopic characterization of mefloquine analogues. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124940.

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Scribd. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. [Link]

- Moore, J. D., et al. (2013). Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. Organic Letters.

-

YouTube. Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. [Link]

-

Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. [Link]

- Larrow, J. F., & Jacobsen, E. N. (2004). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Topics in Stereochemistry, 24, 129-165.

- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

ResearchGate. The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. [Link]

-

Schlegel Group - Wayne State University. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

-

STEM - Unipd. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. [Link]

-

Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. [Link]

-

Semantic Scholar. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. [Link]

- Google Patents. (r)-(2-methyloxiran-2-yl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. 106268-96-6|(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2020223267A1 - (r)-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chiral epoxide that serves as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique trifunctional structure, comprising a stereodefined tertiary epoxide, a benzoate ester, and a nitroaromatic ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and its significance in the development of pharmaceutically relevant compounds.

Molecular Structure and Physicochemical Properties

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is characterized by the presence of a chiral tertiary carbon atom within the oxirane ring, which dictates its stereochemical properties and subsequent reactivity. The molecule is comprised of a 4-nitrobenzoyl group esterified to the hydroxymethyl moiety of (R)-2-methylglycidol.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 106268-96-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| Appearance | Likely a solid, given related structures | |

| Purity | ≥97% or ≥98% | [1][3] |

| Storage | Sealed in dry conditions at 2-8°C | [2] |

| SMILES | O=C(OC[C@]1(C)OC1)C2=CC=C(=O)C=C2 | [1][2] |

Structural Elucidation: A Spectroscopic Overview

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the epoxide ring, the methylene protons adjacent to the ester, the methyl group on the epoxide, and the aromatic protons. The aromatic region would likely display two doublets characteristic of a 1,4-disubstituted benzene ring, shifted downfield due to the electron-withdrawing nitro and ester groups. The protons of the epoxide ring and the adjacent methylene group would exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the quaternary and methylene carbons of the epoxide ring, the methylene carbon of the ester linkage, and the methyl carbon.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-O stretching of the ester and epoxide moieties.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 237. Fragmentation patterns would likely involve cleavage of the ester bond and opening of the epoxide ring.

Synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

The most direct and logical synthetic route to (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is the esterification of commercially available (R)-2-methylglycidol with 4-nitrobenzoyl chloride. This reaction is a standard procedure in organic synthesis.

Conceptual Synthesis Workflow

The synthesis involves the nucleophilic attack of the primary alcohol of (R)-2-methylglycidol on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard esterification methods involving acid chlorides.[4]

Materials:

-

(R)-2-Methylglycidol

-

4-Nitrobenzoyl chloride

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methylglycidol (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine or triethylamine (1.1 to 1.5 equivalents).

-

Addition of Acyl Chloride: To the stirred solution, add a solution of 4-nitrobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous DCM dropwise over 15-30 minutes. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or by NMR using a chiral solvating agent.

Applications in Drug Development and Medicinal Chemistry

Chiral epoxides are highly sought-after intermediates in the pharmaceutical industry due to their ability to introduce stereocenters and their susceptibility to regioselective ring-opening reactions with various nucleophiles.[5][6]

Role as a Chiral Building Block

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is primarily utilized as a chiral building block. The 4-nitrobenzoate group serves as an excellent leaving group in some transformations or can be readily hydrolyzed to reveal the primary alcohol. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of more complex chiral molecules.

A closely related compound, the (S)-enantiomer, is a key intermediate in the synthesis of Delamanid , a drug used to treat multidrug-resistant tuberculosis.[7] This highlights the importance of this molecular scaffold in the development of life-saving medicines. While specific applications of the (R)-enantiomer in marketed drugs are less commonly cited, its utility in constructing chiral ligands, catalysts, and as a precursor to a diverse range of enantiomerically pure compounds is well-established in the research and development sector.

Synthetic Utility

The synthetic versatility of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate stems from the reactivity of the epoxide ring.

Caption: Reactivity of the epoxide moiety leading to diverse chiral products.

The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions, providing access to a wide array of functionalized chiral molecules that are precursors to active pharmaceutical ingredients.

Safety and Handling

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chemical that should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.[8] It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a synthetically versatile and valuable chiral building block. Its straightforward synthesis and the predictable reactivity of its epoxide moiety make it an important intermediate for the stereoselective synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Biblioteka Nauki. Significance and use of glycidol. [Link]

-

ResearchGate. A novel 1H NMR spectroscopic method for determination of glycidyl fatty acid esters coexisting with acylglycerols. [Link]

-

ResearchGate. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. [Link]

- Google Patents. (r)-(2-methyloxiran-2-yl)

-

GSRS. (R)-GLYCIDYL 4-NITROBENZOATE. [Link]

-

PubChem. [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Polymerization of poly(glycidyl nitrate)

- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. [Link]

-

economie.gouv.fr. Determination of MCDP esters and glycidyl esters by microwave extraction in different foodstuffs. [Link]

-

Cenmed Enterprises. (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate (C007B-582344). [Link]

-

Organic Syntheses. Oxiranecarboxylic Acid, Methyl Ester, (2S)-. [Link]

-

Malaysian Journal of Chemistry. GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). [Link]

-

PMC. Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. [Link]

-

Scanned Document. 4.1.4 Preparation of p-nitroacetanilide. [Link]

-

Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

Justia Patents. Process for synthesis of mesotrione. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. US6362311B1 - Polymerization of poly(glycidyl nitrate) from high purity glycidyl nitrate synthesized from glycerol - Google Patents [patents.google.com]

- 7. WO2020223267A1 - (r)-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Significance of Chiral Epoxides in Modern Synthesis

An In-depth Technical Guide to the Synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

Chiral epoxides are among the most valuable and versatile building blocks in asymmetric synthesis.[1][2] Their inherent ring strain allows for facile, stereospecific ring-opening reactions with a wide variety of nucleophiles, providing access to a diverse array of enantioenriched molecules. The target molecule, (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, is a key chiral intermediate, notable for its role in the synthesis of complex pharmaceutical agents, including the anti-tuberculosis drug Delamanid.[3] The structure incorporates a tertiary chiral center at the epoxide ring and a 4-nitrobenzoate group, which not only facilitates purification but also serves as an excellent leaving group for subsequent nucleophilic substitutions.

This guide provides a detailed examination of the predominant synthetic pathway to this molecule, focusing on the critical stereochemistry-determining step and the subsequent functionalization. The narrative is grounded in mechanistic principles, explaining the causality behind experimental choices to provide a field-proven perspective for researchers and drug development professionals.

Part 1: The Core Challenge: Establishing Stereochemistry via Hydrolytic Kinetic Resolution (HKR)

The synthesis of the target molecule is conceptually a two-stage process: first, the preparation of the enantiopure epoxy alcohol, (R)-2-methyl-2-(hydroxymethyl)oxirane, followed by its esterification. The crux of the entire synthesis lies in the first stage, where the absolute stereochemistry is established. The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as the most powerful and industrially scalable method to achieve this.[4][5][6]

The HKR is a catalytic process that resolves a racemic mixture of a terminal epoxide by selectively hydrolyzing one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[5][7] In this specific case, racemic 2-methyl-2-(hydroxymethyl)oxirane is treated with a substoichiometric amount of water in the presence of a chiral (salen)Cobalt(III) catalyst. The catalyst preferentially accelerates the hydrolysis of the (S)-enantiomer to form the corresponding 1,2-diol, allowing the desired (R)-(2-Methyloxiran-2-yl)methanol to be isolated with very high enantiomeric purity (>99% ee).[4][7]

The Mechanism of Selectivity: A Cooperative Bimetallic Approach

The remarkable enantioselectivity of the Jacobsen HKR is not the result of a simple catalytic cycle but rather a sophisticated, cooperative bimetallic mechanism.[5][8] Kinetic studies have revealed a second-order dependence on the catalyst concentration, indicating that two cobalt complexes are involved in the rate- and selectivity-determining step.[5]

The proposed mechanism involves two distinct roles for the catalyst:

-

Lewis Acid Activation : One molecule of the (salen)Co(III)-X complex (where X is a counter-ion like acetate) acts as a Lewis acid, coordinating to the epoxide oxygen. This coordination polarizes the C-O bond, rendering the epoxide more susceptible to nucleophilic attack.

-

Nucleophile Delivery : A second molecule of the catalyst, the (salen)Co(III)-OH complex, serves as a chiral shuttle, delivering the nucleophile (a hydroxide ion) to one of the epoxide carbons.

The precise spatial arrangement of these two catalyst molecules in a 'head-to-tail' orientation creates a highly organized chiral pocket around the substrate.[5] This assembly provides a low-energy transition state for the ring-opening of one enantiomer while presenting a high-energy, sterically disfavored pathway for the other, leading to exceptionally high selectivity.[5]

Caption: Cooperative bimetallic mechanism of the Jacobsen HKR.

Part 2: Functionalization: Esterification of the Chiral Epoxy Alcohol

Once the enantiopure (R)-2-methyl-2-(hydroxymethyl)oxirane is secured, the final step is a standard esterification to append the 4-nitrobenzoate moiety. This is typically achieved by reacting the alcohol with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices

-

Reagent Selection : 4-nitrobenzoyl chloride is an ideal acylating agent. The potent electron-withdrawing effect of the para-nitro group renders the carbonyl carbon highly electrophilic, ensuring a rapid and efficient reaction with the primary alcohol.

-

Base : A tertiary amine, such as triethylamine or pyridine, is essential. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction.[9] If left unquenched, the acidic HCl could catalyze the undesired ring-opening of the sensitive epoxide, leading to side products and a reduction in yield.

-

Solvent and Temperature : The reaction is conducted in an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions. Maintaining a low temperature (typically 0 °C to ambient) is critical to preserve the integrity of the epoxide ring and minimize potential racemization or degradation pathways.

The combination of these carefully selected conditions ensures a clean and high-yielding conversion to the final target molecule, (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Caption: Two-step workflow for the synthesis of the target molecule.

Quantitative Data and Protocol Summary

The following table summarizes the key quantitative parameters for a representative synthesis.

| Parameter | Step 1: Hydrolytic Kinetic Resolution | Step 2: Esterification |

| Key Reagent | Racemic 2-Methylglycidol | (R)-2-Methylglycidol |

| Molar Equiv. | 1.0 | 1.0 |

| Catalyst/Reagent | (R,R)-(salen)Co(III)OAc / H₂O | 4-Nitrobenzoyl Chloride / Et₃N |

| Catalyst Loading | 0.2 - 1.0 mol% | N/A |

| Reagent Equiv. | 0.5 - 0.6 | 1.1 / 1.2 |

| Solvent | None or THF | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Time | 12 - 24 hours | 2 - 4 hours |

| Expected Yield | 40 - 48% (theoretical max 50%) | >90% |

| Expected Purity | >99% ee | >97% chemical purity |

Detailed Experimental Protocol

Caution: This protocol is intended for trained chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn. All operations should be performed in a well-ventilated fume hood.

Part 1: Hydrolytic Kinetic Resolution of (±)-2-Methyl-2-(hydroxymethyl)oxirane

-

To a round-bottom flask equipped with a magnetic stirrer is added racemic 2-methyl-2-(hydroxymethyl)oxirane (1.0 equiv).

-

The (R,R)-(salen)Co(III)OAc catalyst (e.g., 0.5 mol%) is added.

-

The flask is cooled to 0 °C in an ice bath.

-

Deionized water (0.55 equiv) is added slowly over 5 minutes with vigorous stirring.

-

The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 18-24 hours.

-

Reaction progress and enantiomeric excess (ee) of the remaining epoxide are monitored by chiral gas chromatography (GC).

-

Upon completion (ca. 52-55% conversion), the reaction mixture is filtered to remove the catalyst.

-

The filtrate, containing the desired (R)-epoxide and the (S)-diol, is purified by vacuum distillation to isolate the volatile (R)-2-methyl-2-(hydroxymethyl)oxirane.

Part 2: Esterification to (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

-

The purified (R)-2-methyl-2-(hydroxymethyl)oxirane (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed round-bottom flask.

-

Triethylamine (1.2 equiv) is added, and the solution is cooled to 0 °C.

-

A solution of 4-nitrobenzoyl chloride (1.1 equiv) in anhydrous DCM is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed sequentially with 1M HCl, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate as a solid.

References

Sources

- 1. Enantioselective Epoxidation - Buchler GmbH [buchler-gmbh.com]

- 2. nbinno.com [nbinno.com]

- 3. 106268-96-6|(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5252759A - Process for producing optically active epoxy alcohol derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, a chiral building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role as a precursor in the development of advanced therapeutics.

Chemical Identity and Properties

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chiral organic compound featuring a substituted oxirane (epoxide) ring linked to a 4-nitrobenzoate ester group. The "(R)" designation specifies the stereochemistry at the chiral center of the oxirane.

| Property | Value | Source |

| IUPAC Name | (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate | [1] |

| CAS Registry Number | 106268-96-6 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2][3] |

| Molecular Weight | 237.21 g/mol | [2][3] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [3] |

Structural Representation:

Caption: 2D structure of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

The synthesis of this chiral ester is typically achieved through the esterification of (R)-2-methylglycidol with 4-nitrobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.

Synthesis of Precursors

2.1.1. 4-Nitrobenzoic Acid and 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid can be synthesized via the oxidation of 4-nitrotoluene. A common laboratory method involves the nitration of methyl benzoate followed by hydrolysis.[3] The resulting 4-nitrobenzoic acid is then converted to the more reactive 4-nitrobenzoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

2.1.2. (R)-2-Methylglycidol

The chiral starting material, (R)-2-methylglycidol ((R)-(2-methyloxiran-2-yl)methanol), is a commercially available building block. Its enantioselective synthesis is a key step in many asymmetric syntheses and can be achieved through various methods, including the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.

Experimental Protocol: Esterification

This protocol is a representative procedure based on standard esterification methods.

Materials:

-

(R)-2-Methylglycidol

-

4-Nitrobenzoyl chloride

-

Pyridine (or another non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methylglycidol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 equivalents) to the solution with stirring.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the downfield region (δ 8.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.

-

Methylene Protons (ester linkage): A doublet of doublets or two separate signals for the diastereotopic protons of the -CH₂- group adjacent to the ester oxygen.

-

Oxirane Protons: Two distinct signals for the diastereotopic protons on the oxirane ring.

-

Methyl Protons: A singlet in the upfield region for the methyl group attached to the oxirane ring.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (δ ~165 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitro group being the most deshielded.

-

Oxirane Carbons: Two signals corresponding to the quaternary and methylene carbons of the epoxide ring.

-

Methylene Carbon (ester linkage): A signal for the -CH₂- carbon.

-

Methyl Carbon: A signal in the upfield region.

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-O Stretch (Ester and Epoxide): Absorption bands in the fingerprint region (1000-1300 cm⁻¹).

-

C-H Stretch (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.

Application in Drug Development: Synthesis of Delamanid

A primary and critical application of (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzoate and its sulfonate analogs is in the synthesis of the anti-tuberculosis drug, Delamanid .[5] Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[5]

The synthesis of Delamanid involves the reaction of a substituted nitroimidazole with a chiral epoxide precursor. The (R)-(2-methyloxiran-2-yl)methyl moiety serves as the key chiral component that is incorporated into the final drug structure. The 4-nitrobenzoate group acts as a good leaving group in a subsequent nucleophilic substitution reaction, facilitating the formation of the ether linkage in the Delamanid scaffold.

Caption: Role as a key intermediate in Delamanid synthesis.

Conclusion

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a valuable and versatile chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry and the reactivity of its epoxide and ester functionalities make it an essential building block for constructing complex, biologically active molecules. The synthesis of this compound, while requiring careful control of stereochemistry, relies on established and robust chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in the field of drug discovery and development, particularly in the ongoing fight against infectious diseases like tuberculosis.

References

-

PubChem. [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate. [Link]

- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Cenmed Enterprises. (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate. [Link]

-

RSC Publishing. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. [Link]

- Google Patents.

-

ResearchGate. Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

MDPI. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. [Link]

-

ResearchGate. Mild and high-yielding synthesis of chiral β-keto esters and β-ketoamides. [Link]

-

PubChem. Delamanid. [Link]

-

ATB (Automated Topology Builder). Methyl4-nitrobenzoate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]

- 5. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chiral building block of significant interest in the field of medicinal chemistry and organic synthesis. Its unique trifunctional structure, comprising a chiral tertiary epoxide, a nitroaromatic ring, and an ester linkage, makes it a versatile intermediate for the synthesis of complex, stereochemically defined molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and key applications, with a particular focus on its role in the development of novel therapeutics.

Compound Identification and Nomenclature

Proper identification of a chemical entity is paramount for seamless scientific communication and procurement. (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature and chemical supplier databases effectively.

| Identifier | Value |

| Systematic Name | (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate |

| CAS Number | 106268-96-6[1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₅[1] |

| Molecular Weight | 237.21 g/mol [1] |

| Synonyms | 3-methyl-,4-nitrobenzoate,(r)-oxiranemethano[1] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in chemical reactions. Below is a summary of the key properties of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

| Property | Value | Source |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 81.97 Ų | ChemScene[1] |

| logP | 1.5405 | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

Plausible Synthetic Pathway

The overall synthetic transformation can be depicted as a two-step process starting from 2-methyl-2-propen-1-ol.

Caption: Plausible two-step synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established esterification procedures and should serve as a robust starting point for the synthesis.

Step 1: Synthesis of (R)-(2-Methyloxiran-2-yl)methanol

The enantioselective synthesis of the chiral epoxide alcohol is the critical step. The Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol is a reliable method to obtain the desired (R)-enantiomer.

Materials:

-

2-Methyl-2-propen-1-ol

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Dichloromethane (DCM), anhydrous

-

Celatom® (diatomaceous earth)

-

Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DCM and cool to -20 °C.

-

Add Ti(Oi-Pr)₄ followed by (+)-DET. Stir the mixture for 10 minutes.

-

Add 2-methyl-2-propen-1-ol to the mixture.

-

Slowly add TBHP in decane dropwise while maintaining the temperature at -20 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH.

-

Warm the mixture to room temperature and stir vigorously for 1 hour.

-

Filter the mixture through a pad of Celatom®, washing with DCM.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-(2-methyloxiran-2-yl)methanol.

Step 2: Synthesis of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

This step involves the esterification of the chiral alcohol with 4-nitrobenzoyl chloride.

Materials:

-

(R)-(2-Methyloxiran-2-yl)methanol

-

4-Nitrobenzoyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-(2-methyloxiran-2-yl)methanol in anhydrous DCM.

-

Add anhydrous pyridine to the solution and cool to 0 °C.

-

Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for pharmaceutical applications. While a specific chiral HPLC method for the title compound is not published, a method for a structurally similar compound, (S)-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate, has been reported and can be adapted.

Instrumentation and Conditions (Adapted):

-

Column: Chiralpak AD-3

-

Mobile Phase: 94% Heptane & 6% Isopropanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

Procedure:

-

Prepare a standard solution of the racemic mixture of (2-methyloxiran-2-yl)methyl 4-nitrobenzoate to determine the retention times of both enantiomers.

-

Prepare a solution of the synthesized (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzoate.

-

Inject the solutions onto the HPLC system.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Spectroscopic Data (Reference Data for a Related Compound)

¹H NMR of Methyl 4-nitrobenzoate (200 MHz, CDCl₃): δ 8.26–8.13 (m, 4H), 3.94 (s, 3H).[4]

¹³C NMR of Methyl 4-nitrobenzoate (50 MHz, CDCl₃): δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8.[4]

Expected ¹H NMR signals for (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate would include:

-

Aromatic protons from the 4-nitrophenyl group (likely two doublets).

-

Methylene protons of the oxirane ring (diastereotopic, appearing as two distinct signals).

-

Methyl protons on the oxirane ring (a singlet).

-

Methylene protons of the ester linkage (diastereotopic, appearing as two distinct signals).

Expected IR absorptions would include:

-

Strong C=O stretching vibration from the ester.

-

Characteristic N-O stretching vibrations from the nitro group.

-

C-O stretching vibrations from the ester and epoxide.

-

Asymmetric and symmetric stretching of the C-H bonds.

Applications in Drug Development and Organic Synthesis

The primary utility of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate lies in its role as a chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Delamanid

A key application of the structurally related (S)-enantiomer of a similar compound is in the synthesis of Delamanid, a potent anti-tuberculosis drug. The epoxide moiety serves as an electrophile for ring-opening by a nucleophilic nitroimidazole derivative. This highlights the importance of such chiral epoxides in constructing the core structures of pharmacologically active agents.

Caption: Role of a chiral 2-methyloxirane derivative in the synthesis of Delamanid.

Versatility in Organic Synthesis

The three key functional groups of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate offer a range of synthetic possibilities:

-

Epoxide Ring-Opening: The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with stereochemical control. This is a cornerstone of its utility in asymmetric synthesis.

-

Ester Group Manipulation: The ester can be hydrolyzed to the corresponding alcohol or transesterified, providing a handle for further derivatization.

-

Nitro Group Reduction: The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

Safety and Handling

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry and multiple functional groups provide a powerful platform for the construction of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, making a thorough understanding of their synthesis, characterization, and reactivity essential for researchers in the field.

References

- Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

[(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate. PubChem. [Link]

-

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate (C007B-582344). Cenmed Enterprises. [Link]

-

Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. [Link]

-

Chiral 2,2-disubstituted oxirane ethers and carboxylic esters. New ferroelectric liquid crystals and dopants for induced ferroelectric phases. Taylor & Francis Online. [Link]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. PMC. [Link]

-

Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. [Link]

-

RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

-

Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. MDPI. [Link]

-

Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]

-

Methyl4-nitrobenzoate. ATB. [Link]

-

Supporting Information for: A mild and efficient protocol for the synthesis of methyl esters from benzyl alcohols using HBr and H₂O₂ in methanol. The Royal Society of Chemistry. [Link]

-

Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]

-

Supporting Information for: Discovery of the First Orally Bioavailable Imidazo[1,2-a]pyridine-Based CXCR4 Antagonist. Beilstein Journals. [Link]

-

Nitration of methyl benzoate. RSC Education. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate (CAS No. 106268-96-6). It is intended for researchers, scientists, and professionals in the field of drug development who may work with this chiral epoxide. The information herein is synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive and informed approach to laboratory safety.

Introduction: Understanding the Compound and its Associated Risks

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chiral building block of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure incorporates two key reactive moieties: a strained oxirane (epoxide) ring and a nitroaromatic system. This combination of functional groups dictates its utility in chemical synthesis and also defines its hazard profile.

The epoxide group is a versatile electrophile, susceptible to nucleophilic ring-opening reactions, a cornerstone of its synthetic utility. However, this reactivity also means it can react with biological nucleophiles, such as DNA and proteins, which is a basis for the toxicity of many epoxides. The 4-nitrobenzoate group, an electron-withdrawing system, can influence the reactivity of the epoxide and also carries its own set of potential hazards associated with nitroaromatic compounds.

Given that the toxicological properties of this specific compound have not been exhaustively investigated, a cautious approach is paramount. All handling procedures should be based on the assumption that the compound is toxic and irritant.[1]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] |

It is crucial to note that while no specific carcinogenicity data is available for this compound, many epoxides are considered potential carcinogens. Therefore, minimizing exposure is a primary safety objective.

Chemical and Physical Properties

A summary of the known and computed physical and chemical properties of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₅ | [2] |

| Molecular Weight | 237.21 g/mol | [2] |

| Appearance | Pale yellow or off-white powder | |

| Melting Point | 74 - 78 °C | |

| Storage Temperature | 0 - 8 °C | [4] |

| Computed LogP | 1.5405 | [2] |

| Computed TPSA | 81.97 | [2] |

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach should be adopted for handling (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate. The following workflow outlines the decision-making process for ensuring safe handling.

Caption: Workflow for establishing safe handling protocols.

Engineering Controls

-

Ventilation: All manipulations of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Containment: For procedures with a higher risk of aerosol generation, the use of a glove box should be considered.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn in situations where splashing is a significant risk.

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Given the nature of the compound, double gloving is a prudent measure. Inspect gloves for any signs of degradation or puncture before use.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

-

Respiratory Protection: For operations where dust or aerosols may be generated and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous byproducts.

-

Temperature: Store in a cool, dry, and well-ventilated area, at the recommended temperature of 0-8 °C.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, which can catalyze the polymerization of the epoxide ring or lead to other hazardous reactions.[6]

-

Containers: Store in tightly sealed containers to prevent moisture ingress and potential hydrolysis.

Emergency Procedures

First-Aid Measures

A clear and accessible plan for responding to accidental exposures is a critical component of a safe laboratory environment.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spills and Leaks

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent the spread of the spill if it can be done without risk.

-

Disposal Considerations

All waste containing (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in clearly labeled, sealed containers.

-

Disposal Route: Dispose of hazardous waste through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste.

Experimental Protocol: A Self-Validating Approach to Safe Use

The following is a generalized, step-by-step protocol for a typical reaction involving (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate. The causality behind each step is explained to foster a deeper understanding of the safety measures.

-

Preparation and Pre-Reaction Checks:

-

Step 1.1: Review the Safety Data Sheets (SDS) for all reactants, solvents, and reagents to be used in the experiment.

-

Causality: This ensures a full understanding of all potential hazards and necessary precautions.

-

-

Step 1.2: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Causality: This is the primary engineering control to prevent inhalation exposure.

-

-

Step 1.3: Assemble and inspect all glassware for cracks or defects.

-

Causality: Damaged glassware can fail under thermal or mechanical stress, leading to spills and exposure.[7]

-

-

Step 1.4: Don all required PPE (safety goggles, double gloves, lab coat).

-

Causality: This provides a barrier against accidental contact.

-

-

-

Weighing and Transfer:

-

Step 2.1: Weigh the required amount of (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Causality: Confines any dust or powder to the ventilated enclosure.

-

-

Step 2.2: Carefully transfer the solid to the reaction vessel within the fume hood.

-

Causality: Minimizes the risk of spills and aerosol generation.

-

-

-

Reaction Setup and Execution:

-

Step 3.1: Set up the reaction apparatus in the fume hood, ensuring it is securely clamped and stable.

-

Causality: Prevents accidental tipping and loss of containment.[8]

-

-

Step 3.2: Add solvents and other reagents slowly to control any potential exothermic reactions.

-

Causality: Epoxide ring-opening can be highly exothermic. Slow addition allows for heat dissipation.

-

-

Step 3.3: If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Do not heat a closed system.

-

Causality: Prevents uncontrolled temperature increases and potential pressure buildup which could lead to an explosion.[7]

-

-

-

Work-up and Purification:

-

Step 4.1: Conduct all quenching, extraction, and purification steps within the fume hood.

-

Causality: These steps may involve volatile solvents and potential off-gassing.

-

-

Step 4.2: Be mindful of pressure buildup during extractions with separatory funnels and vent frequently.

-

Causality: Prevents splashing of potentially hazardous materials.[7]

-

-

-

Post-Experiment Cleanup and Waste Disposal:

-

Step 5.1: Decontaminate all glassware and equipment that came into contact with the compound.

-

Step 5.2: Dispose of all waste, including contaminated gloves and weighing boats, in the designated hazardous waste container.

-

Step 5.3: Clean the work area in the fume hood.

-

Step 5.4: Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[5]

-

Caption: A self-validating experimental workflow for handling the compound.

Conclusion